![molecular formula C8H19NO7S2 B12570602 2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) CAS No. 184697-24-3](/img/structure/B12570602.png)
2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is characterized by the presence of sulfonic acid groups, which impart significant acidity and reactivity to the molecule. This compound is used in various scientific and industrial applications due to its ability to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxyamine derivative with a sulfonic acid precursor. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) exerts its effects involves its ability to donate protons (H+) due to the presence of sulfonic acid groups. This proton donation capability makes it a strong acid and allows it to participate in acid-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid): This compound has a similar structure but different functional groups, leading to distinct reactivity and applications.
Triacrylic acid, triester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] tripropionate: Another related compound with different functional groups and industrial uses.
Uniqueness
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) is unique due to its strong acidity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
184697-24-3 |
|---|---|
Formule moléculaire |
C8H19NO7S2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-[hydroxy-(2-methyl-3-sulfopropyl)amino]-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C8H19NO7S2/c1-7(5-17(11,12)13)3-9(10)4-8(2)6-18(14,15)16/h7-8,10H,3-6H2,1-2H3,(H,11,12,13)(H,14,15,16) |
Clé InChI |
RDMACHHQGUMEPN-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)CS(=O)(=O)O)O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
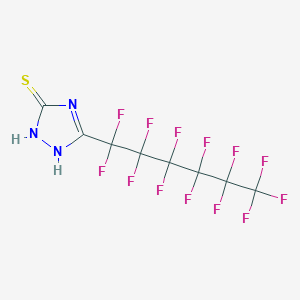
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
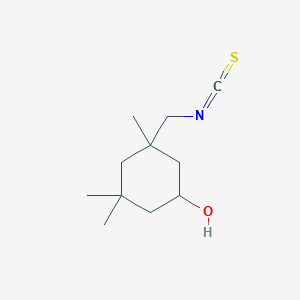
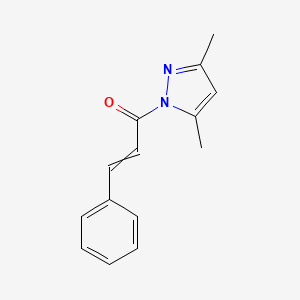
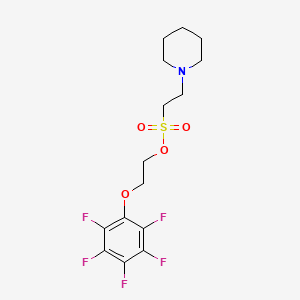

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
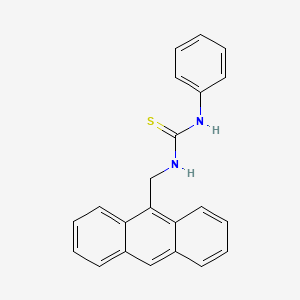
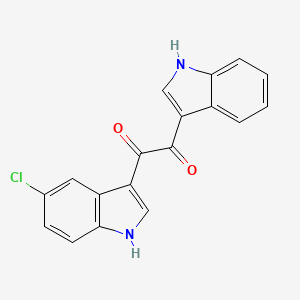
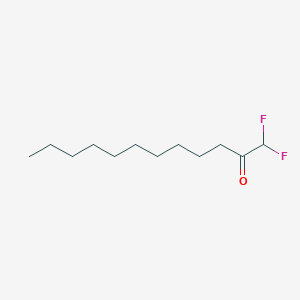
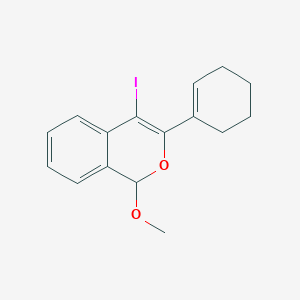
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
